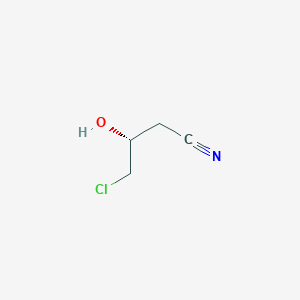

(R)-4-Chloro-3-hydroxybutyronitrile

描述

Significance of Enantiopure Chiral Synthons in Modern Stereoselective Synthesis

The synthesis of molecules with specific three-dimensional arrangements, known as stereoselective synthesis, is a cornerstone of modern drug discovery and materials science. ethz.cheurekalert.org Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities. eurekalert.org For instance, one enantiomer of a drug may be therapeutic while the other is inactive or even harmful. eurekalert.org Consequently, the ability to produce a single, desired enantiomer is of utmost importance.

Enantiopure chiral synthons are fundamental to achieving this goal. These are essentially building blocks that already possess a defined stereochemistry. ethz.ch By incorporating these synthons into a synthetic route, chemists can control the stereochemical outcome of the final product. ethz.chnih.gov This approach, often referred to as the "chiral pool" strategy, utilizes readily available, enantiomerically pure natural products like amino acids or sugars as starting materials. ethz.chyoutube.com The use of such synthons simplifies the synthetic process and often leads to higher yields and purity of the target molecule. nih.gov

The Strategic Role of (R)-4-Chloro-3-hydroxybutyronitrile as a Pivotal Chiral Intermediate

This compound stands out as a particularly valuable chiral synthon in organic synthesis. chemimpex.comchemicalbook.com Its structure, featuring a reactive nitrile group, a hydroxyl group, and a chlorine atom, all in proximity to a chiral center, allows for a wide range of chemical modifications. This versatility makes it a key intermediate in the synthesis of various biologically active molecules. chemimpex.com

One of the notable applications of this compound is in the synthesis of L-carnitine and its derivatives. chemicalbook.comgoogle.com L-carnitine is a naturally occurring compound that plays a crucial role in fatty acid metabolism. The synthesis of L-carnitine often involves the conversion of the nitrile group of this compound into an amine. google.com

Furthermore, this chiral intermediate is utilized in the preparation of other pharmaceuticals. chemimpex.combiosynth.com For example, its enantiomer, (S)-4-Chloro-3-hydroxybutyronitrile, is a precursor for the cholesterol-lowering drug atorvastatin (B1662188) and for rosuvastatin, another HMG-CoA reductase inhibitor. researchgate.netcymitquimica.comchemicalbook.com The synthesis of these complex molecules is greatly facilitated by the pre-existing chirality and functional groups of the butyronitrile (B89842) starting material.

The production of this compound itself can be achieved through various methods, including chemical synthesis from epichlorohydrin (B41342) and a cyanide source, often under controlled pH conditions to ensure high yield and purity. google.comgoogle.com Biocatalytic methods, employing enzymes like halohydrin dehalogenases or carbonyl reductases, have also been developed to produce this and related chiral compounds with high enantiomeric excess. researchgate.netmdpi.comresearchgate.net

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| CAS Number | 84367-31-7 |

| Molecular Formula | C4H6ClNO |

| Molecular Weight | 119.55 g/mol |

| Boiling Point | 110 °C at 1 mmHg |

| Density | 1.250 g/mL at 20 °C |

| Refractive Index | n20/D 1.474 |

This data is compiled from sources biosynth.comsigmaaldrich.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3R)-4-chloro-3-hydroxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO/c5-3-4(7)1-2-6/h4,7H,1,3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBPNZDUNCZWFL-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C#N)[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84367-31-7 | |

| Record name | (3R)-4-chloro-3-hydroxybutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for R 4 Chloro 3 Hydroxybutyronitrile

Chemoenzymatic and Biocatalytic Approaches to Enantioselective Production

The use of enzymes and whole-cell biocatalysts offers a green and highly selective alternative to traditional chemical synthesis for the production of chiral compounds. These methods often operate under mild reaction conditions and can achieve high enantiomeric excess (e.e.).

Enzymatic transformations are at the forefront of producing enantiomerically pure (R)-4-chloro-3-hydroxybutyronitrile. These methods exploit the inherent stereoselectivity of enzymes to either selectively produce the desired enantiomer or resolve a racemic mixture.

Halohydrin dehalogenases (HHDHs) are versatile enzymes that catalyze the reversible dehalogenation of vicinal haloalcohols to their corresponding epoxides. nih.govnih.gov In the reverse reaction, they can catalyze the ring-opening of epoxides with various nucleophiles, including cyanide. nih.govresearchgate.net This catalytic activity is instrumental in the synthesis of this compound from epichlorohydrin (B41342).

The synthesis proceeds via the dehalogenation of a prochiral substrate, followed by the ring-opening of the resulting epoxide, epichlorohydrin, with a cyanide ion. nih.gov The enzyme's regio- and stereocontrol are critical in this two-step reaction. Specifically, the halohydrin dehalogenase from Agrobacterium radiobacter AD1 (HheC) has demonstrated a high (S)-enantioselectivity during the azidolysis of epichlorohydrin, which is analogous to the cyanolysis reaction. nih.gov This means that HheC preferentially converts (S)-epichlorohydrin into the corresponding this compound. The reaction mechanism allows for the production of the desired (R)-enantiomer with high enantiomeric excess.

Microbial resolution is a powerful technique for separating enantiomers from a racemic mixture. This approach utilizes microorganisms that selectively metabolize one enantiomer, leaving the other enantiomer in high purity.

A notable example is the use of an aldoxime dehydratase from Pseudomonas chlororaphis B23 for the kinetic resolution of racemic (±)-5-(chloromethyl)-4,5-dihydroisoxazole. d-nb.info Through site-saturated mutagenesis, an improved biocatalyst was developed that selectively converts the (S)-enantiomer of the isoxazole (B147169) precursor, leading to the production of this compound with high enantiomeric excess. d-nb.info

While direct resolution of racemic 4-chloro-3-hydroxybutyronitrile (B93200) by Enterobacter species has not been extensively reported, research on related compounds highlights their potential. For instance, Enterobacter sp. DS-S-75 has been shown to uniquely convert the (S)-enantiomer of racemic methyl 4-chloro-3-hydroxybutyrate to (S)-3-hydroxy-γ-butyrolactone, leaving the (R)-enantiomer of the starting material. nih.govresearchgate.net This demonstrates the capability of Enterobacter enzymes to perform highly enantioselective transformations on similar substrates.

Whole-cell biocatalysis offers several advantages over the use of isolated enzymes, including cofactor regeneration and improved enzyme stability. This approach has been successfully applied to the synthesis of this compound and related compounds.

Lyophilized whole cells of Pseudomonas chlororaphis B23, expressing an engineered aldoxime dehydratase, have been used as a catalyst in gram-scale reactions for the kinetic resolution of (±)-5-(chloromethyl)-4,5-dihydroisoxazole. d-nb.info This whole-cell system can produce this compound with an enantiomeric excess of over 86% in under an hour of reaction time. d-nb.info With an acceptable conversion rate of 47%, the desired (R)-product can be obtained with 90% e.e. d-nb.info

For the closely related ethyl (R)-4-chloro-3-hydroxybutyrate, a whole-cell biocatalyst co-expressing a stereoselective carbonyl reductase from Burkholderia gladioli and a glucose dehydrogenase for cofactor regeneration has been developed. researchgate.net This system achieved a complete conversion of the substrate with an enantiomeric excess of 99.9% and a space-time yield of 4.47 mmol·L⁻¹·h⁻¹·g DCW⁻¹. researchgate.net Similarly, a recombinant E. coli whole-cell catalyst co-expressing a carbonyl reductase from Pichia stipitis and a glucose dehydrogenase from Bacillus megaterium was used for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, producing the (S)-enantiomer with over 99% e.e. and a molar yield of 90.7%. nih.gov These examples underscore the high efficiency and enantioselectivity achievable with whole-cell biocatalysis. researchgate.netnih.govnih.gov

Table 1: Performance of Whole-Cell Biocatalysts in the Synthesis of this compound and a Related Ester

| Biocatalyst | Substrate | Product | Enantiomeric Excess (e.e.) | Yield/Conversion | Reference |

| Lyophilized whole cells of Pseudomonas chlororaphis B23 (engineered aldoxime dehydratase) | (±)-5-(chloromethyl)-4,5-dihydroisoxazole | This compound | >86% (in <1 hr) | - | d-nb.info |

| Lyophilized whole cells of Pseudomonas chlororaphis B23 (engineered aldoxime dehydratase) | (±)-5-(chloromethyl)-4,5-dihydroisoxazole | This compound | 90% | 47% conversion | d-nb.info |

| Recombinant E. coli (co-expressing carbonyl reductase from Burkholderia gladioli and glucose dehydrogenase) | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutyrate | 99.9% | Complete conversion | researchgate.net |

| Recombinant E. coli (co-expressing carbonyl reductase from Pichia stipitis and glucose dehydrogenase) | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutyrate | >99% | 90.7% molar yield | nih.gov |

To enhance the efficiency and economic viability of biocatalytic processes, optimization of reaction parameters and enzyme engineering are crucial.

The concentration of the substrate can significantly impact the reaction rate and enantioselectivity of an enzymatic reaction. In the kinetic resolution of (±)-5-(chloromethyl)-4,5-dihydroisoxazole using the engineered aldoxime dehydratase OxdA-L318I, the effect of substrate concentration was investigated. d-nb.info

The reaction was monitored over time to determine the optimal conditions for achieving high enantiomeric excess of the desired this compound. The results indicated that a higher enantiomeric excess of the product (98% e.e.) could be achieved at a lower conversion (16% yield), which is a common trade-off in kinetic resolutions. d-nb.info At a higher conversion of 47%, the enantiomeric excess of the product was 90%, while the remaining substrate had an enantiomeric excess of 80%. d-nb.info This highlights the delicate balance between yield and enantiopurity that needs to be managed by controlling the reaction time and, consequently, the substrate conversion.

Table 2: Effect of Reaction Time (and Substrate Conversion) on the Enantiomeric Excess of Product and Substrate in the Kinetic Resolution of (±)-5-(chloromethyl)-4,5-dihydroisoxazole

| Reaction Time (min) | Conversion of Substrate (%) | e.e. of this compound (%) | e.e. of (S)-5-(chloromethyl)-4,5-dihydroisoxazole (%) | Reference |

| 10 | 47 | 90 | 80 | d-nb.info |

| - | 16 | 98 | - | d-nb.info |

Biocatalytic Process Optimization and Engineering

Elucidation of Optimal pH and Temperature Regimes for Enzyme Activity and Stability

The enzymatic synthesis of this compound can be approached through different enzyme classes, primarily nitrilases or halohydrin dehalogenases, each with distinct optimal operating conditions for activity and stability.

The enzymatic conversion of a nitrile precursor is highly dependent on pH and temperature. For instance, a nitrilase from Pseudomonas sp. strain UW4 demonstrated optimal activity at a temperature of 50°C and a pH of 6. nih.gov The enzyme retained over 50% of its activity at 55°C but showed a sharp decline at 60°C. nih.gov The pH optimum for this particular nitrilase is slightly acidic, which is comparable to some other bacterial nitrilases. nih.gov In contrast, nitrile hydratases, another class of enzymes involved in nitrile metabolism, can exhibit very different optimal conditions; for example, the nitrile hydratase from the same Pseudomonas strain prefers a temperature of 4°C and a pH of 7.5. nih.gov

Halohydrin dehalogenases (HHDHs) are particularly relevant as they catalyze the ring-opening of epoxides with nucleophiles like cyanide. nih.gov The stability and activity of HHDHs are crucial for process viability. For example, the thermal stability of HheC, a well-studied HHDH, has been a subject of investigation, with protein engineering efforts aimed at improving its performance. nih.gov A mutant, HheC W249F, showed increased enantioselectivity in the synthesis of the (S)-enantiomer from 1,3-dichloropropan-2-ol, with the reaction pH being a critical parameter for achieving high enantiomeric excess. nih.gov Furthermore, studies on HHDH from subtype D have identified specific structural elements, such as a flexible surface region with two α-helices, that significantly impact thermal stability. nih.gov Modifying this region in HheD2 resulted in a variant with a 10°C higher melting temperature and reaction temperature optimum. nih.gov

The chemical, non-enzymatic synthesis of this compound from epichlorohydrin and a cyanide salt has been reported to be optimal under weakly basic conditions, specifically a pH range of 8.0 to 10.0, with the reaction temperature maintained between 20-25°C. google.com Another procedure for the (S)-enantiomer specifies a pH of 7.9 to 8.0 and a temperature of 22-25°C. chemicalbook.comchemicalbook.com

| Enzyme/Process | Optimal pH | Optimal Temperature (°C) | Substrate/Reaction | Source |

| Nitrilase (Pseudomonas sp. UW4) | 6 | 50 | Indole-3-acetonitrile | nih.gov |

| Nitrile Hydratase (Pseudomonas sp. UW4) | 7.5 | 4 | Indole-3-acetonitrile | nih.gov |

| Halohydrin Dehalogenase (HheC W249F) | Optimized for high ee | Not specified | 1,3-Dichloropropan-2-ol | nih.gov |

| Chemical Synthesis | 8.0 - 10.0 | 20 - 25 | Epichlorohydrin + Cyanide | google.com |

| Chemical Synthesis ((S)-enantiomer) | 7.9 - 8.0 | 22 - 25 | (S)-Epichlorohydrin + Cyanide | chemicalbook.comchemicalbook.com |

Novel Bioreactor Configurations for Improved Productivity and Downstream Processing

To enhance the productivity and simplify the purification of this compound, innovative bioreactor designs are being explored. Enzymatic membrane reactors (EMRs) are a promising technology, as they integrate the enzymatic reaction with a membrane-based separation process. utm.mymdpi.com This configuration allows for the retention of the biocatalyst (either free or immobilized) while selectively removing the product, which can help overcome product inhibition and shift reaction equilibria towards higher conversions. utm.my

Different EMR configurations, such as those using ultrafiltration membranes, can be employed. utm.my In such a system, the enzyme is retained on one side of the membrane, while the smaller product molecule, this compound, passes through, simplifying the downstream processing by providing a cell-free and enzyme-free product stream. utm.my For the production of chiral compounds, EMRs have been used for the enantioselective hydrolysis of various esters and alcohols. utm.my For instance, a membrane bioreactor was used for the effective production and extraction of (S)-1-acetoxy-2-alkanol. utm.my

Downstream processing for this compound typically involves extraction and distillation. After the reaction, the mixture is often extracted with a solvent like ethyl acetate (B1210297). chemicalbook.comorgsyn.org The organic extract is then dried and concentrated under reduced pressure. orgsyn.org The final purification of the crude product is achieved by vacuum distillation. google.comorgsyn.orggoogle.com For example, one process describes distilling the crude oil at 110°C/1 mbar using a membrane distiller to obtain the purified product. chemicalbook.comchemicalbook.com

| Bioreactor/Process Step | Description | Advantages | Source |

| Enzymatic Membrane Reactor (EMR) | Combines enzymatic reaction and membrane separation in a single unit. | Overcomes product inhibition, increases conversion, simplifies downstream processing. | utm.mymdpi.com |

| Ultrafiltration Membrane | Retains large enzyme molecules while allowing smaller product molecules to pass through. | Provides a cell-free and enzyme-free product stream. | utm.my |

| Liquid-Liquid Extraction | The product is extracted from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate). | Efficiently separates the product from the aqueous phase. | chemicalbook.comorgsyn.org |

| Vacuum Distillation | The crude product is purified by distillation under reduced pressure. | Yields high-purity product. | google.comorgsyn.orggoogle.com |

Asymmetric Chemical Synthesis Routes

Catalytic Asymmetric Reactions

A primary route to this compound involves the regioselective and enantioselective ring-opening of an epoxide precursor with a cyanide source. d-nb.info The most common precursor is epichlorohydrin. google.comorgsyn.org To obtain the (R)-enantiomer of the final product, the synthesis typically starts with (R)-epichlorohydrin.

The reaction is generally carried out by reacting epichlorohydrin with a cyanide salt, such as potassium cyanide or sodium cyanide, in a weakly basic aqueous medium. google.com A patent describes a process where the reaction is conducted at a pH between 8.0 and 10.0 and a temperature of 20-25°C, yielding this compound. google.com Similarly, the synthesis of the (S)-enantiomer has been detailed starting from (S)-epichlorohydrin, with the pH maintained between 7.9 and 8.0 at 22-25°C using a citric acid buffer system with sodium cyanide. chemicalbook.comchemicalbook.com This method resulted in a 91.3% yield with a chemical purity of 99.1% and an optical purity of 99.3% ee. chemicalbook.comchemicalbook.com

A cyanide-free biocatalytic alternative has also been developed. d-nb.info This method utilizes an aldoxime dehydratase from Pseudomonas chlororaphis (OxdA) for the selective ring scission of (±)-5-(chloromethyl)-4,5-dihydroisoxazole. d-nb.inforesearchgate.net A mutant enzyme, OxdA-L318I, was able to produce this compound with 90% enantiomeric excess (ee) and a 39% isolated yield through a kinetic resolution process. d-nb.inforesearchgate.net

| Starting Material | Reagents/Catalyst | Conditions | Product | Enantiomeric Excess (ee) | Yield | Source |

| (R)-Epichlorohydrin | Potassium/Sodium Cyanide | pH 8.0-10.0, 20-25°C | This compound | High (inferred) | 78.4% | google.com |

| (S)-Epichlorohydrin | Sodium Cyanide, Citric Acid | pH 7.9-8.0, 22-25°C | (S)-4-Chloro-3-hydroxybutyronitrile | 99.3% | 91.3% | chemicalbook.comchemicalbook.com |

| (±)-5-(chloromethyl)-4,5-dihydroisoxazole | Aldoxime Dehydratase (OxdA-L318I) | Not specified | This compound | 90% | 39% | d-nb.inforesearchgate.net |

The asymmetric formation of cyanohydrins from carbonyl compounds is a powerful transformation in organic synthesis. While the Corey-Bakshi-Shibata (CBS) catalysts, which are chiral oxazaborolidines, are renowned for the highly enantioselective reduction of prochiral ketones, their direct application in the cyanohydrin formation for this specific substrate is not widely reported. chemtube3d.comsigmaaldrich.comorganic-chemistry.org The CBS reduction mechanism involves the coordination of the ketone to the Lewis acidic boron atom of the catalyst, followed by an intramolecular hydride transfer from a borane (B79455) complex. chemtube3d.com

Stereocontrolled Functionalization and Derivatization Strategies

This compound serves as a versatile chiral synthon, and its value lies in its potential for further stereocontrolled functionalization and derivatization into more complex, high-value molecules.

A prominent example of its application is in the synthesis of L-carnitine ((R)-3-hydroxy-4-(trimethylamino)butyrate). nih.gov This transformation involves a two-step process. First, the nitrile group of this compound is reacted with trimethylamine (B31210) in a condensation reaction. google.comgoogle.com This is followed by the hydrolysis of the resulting intermediate to yield L-carnitine. google.comgoogle.com This derivatization pathway highlights the utility of the nitrile and chloro functionalities for introducing new groups while retaining the crucial stereocenter.

Another important derivatization is the conversion to (R)-4-amino-3-hydroxybutyric acid (GABOB), which also has therapeutic applications. google.com This synthesis involves reacting the starting nitrile with ammonia, followed by hydrolysis. google.com

The hydroxyl group can also be functionalized. For analytical purposes, such as determining the enantiomeric excess by gas chromatography (GC), this compound can be derivatized by reacting it with acetyl chloride in the presence of triethylamine. d-nb.info This reaction converts the hydroxyl group into an acetate ester, forming (R)-1-chloro-3-cyanopropan-2-yl acetate, which is more amenable to chiral GC separation. d-nb.info This demonstrates a straightforward method for the stereocontrolled acylation of the secondary alcohol.

Development of Regioselective and Stereospecific Transformations from Prochiral Precursors

A primary strategy for synthesizing chiral molecules like this compound involves the highly selective transformation of a prochiral precursor, a molecule that can be converted into a chiral product in a single step. Key prochiral precursors for this target compound include epichlorohydrin and ethyl 4-chloro-3-oxobutanoate.

Enzymatic Reduction of Prochiral Ketones:

One of the most effective methods involves the asymmetric reduction of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate (COBE). This approach utilizes stereoselective carbonyl reductase enzymes that can deliver the corresponding (R)-alcohol with exceptional enantiomeric purity. Researchers have constructed carbonyl reductase toolboxes to identify robust enzymes for this transformation. nih.gov For instance, a carbonyl reductase from Burkholderia gladioli (BgADH3) has demonstrated excellent activity and enantioselectivity in the asymmetric reduction of COBE to produce ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE), a direct precursor to the target nitrile. nih.govresearchgate.net

This biocatalytic process often employs a whole-cell system, such as recombinant E. coli, which co-expresses the carbonyl reductase and a cofactor regeneration enzyme like glucose dehydrogenase (GDH). nih.govresearchgate.net This enzyme-coupled system economically recycles the expensive NADPH cofactor, making the process viable for industrial-scale applications. nih.gov Using a substrate fed-batch strategy, researchers have been able to convert high concentrations of the prochiral ketone, achieving the desired (R)-ester with an enantiomeric excess (ee) of 99.9%. nih.govresearchgate.net

Table 1: Enzymatic Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate (COBE)

| Enzyme Source | Cofactor Regeneration System | Substrate | Product | Enantiomeric Excess (ee) |

|---|

Ring-Opening of Prochiral Epichlorohydrin:

Another widely used prochiral precursor is epichlorohydrin. The synthesis involves the regioselective attack of a cyanide nucleophile at the C-1 position of the epoxide ring. To achieve the desired (R)-enantiomer of 4-chloro-3-hydroxybutyronitrile, the synthesis must start with optically active (R)-epichlorohydrin. google.com The reaction is typically carried out under weakly basic conditions (pH 8.0-10.0) in a mixed solvent system of water and alcohol. google.com This method can produce the target compound in high purity and with a yield of approximately 78.4%. google.com

While this chemical approach is effective, biocatalytic methods using halohydrin dehalogenase (HHDH) enzymes are emerging as a superior alternative. These enzymes can catalyze the ring-opening of epoxides with cyanide, offering high stereoselectivity and avoiding the 50% yield limitation of traditional kinetic resolutions.

Integration of Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on sustainability, incorporating the principles of green chemistry to create processes that are safer, more efficient, and environmentally responsible.

Exploration of Environmentally Benign Solvent Systems and Solvent-Free Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. The ideal green solvent is non-toxic, renewable, and easily recycled. For the synthesis of this compound and its precursors, significant progress has been made in utilizing environmentally benign systems.

Biocatalytic routes inherently favor greener solvents, as enzymes typically function in aqueous media under mild temperature and pH conditions. nih.govresearchgate.net For example, the enzymatic reduction of COBE is performed in an aqueous buffer. nih.gov To overcome challenges like substrate toxicity or low solubility, biphasic systems can be employed. In the synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate, an aqueous/octanol biphasic system was successfully used, allowing for a high substrate load while protecting the enzyme from inhibition. nih.govresearchgate.net

In chemical synthesis routes starting from epichlorohydrin, reactions are often conducted in mixtures of water and simple, less harmful alcohols like methanol (B129727) or ethanol (B145695). google.comgoogle.com This avoids the use of more hazardous chlorinated or aprotic polar solvents. Research into green protocols for other multi-component reactions has shown that water or ethanol can be excellent solvents, often leading to high product yields at room temperature. nih.gov

Maximization of Atom Economy and Minimization of Waste Streams

Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org Addition reactions are considered highly atom-economical as they, in principle, incorporate all reactant atoms into the product. rsc.org

The synthesis of 4-chloro-3-hydroxybutyronitrile via the ring-opening of epichlorohydrin with cyanide is an addition reaction and is therefore inherently atom-economical. google.comrsc.org

Table 2: Comparison of Synthetic Strategies based on Green Chemistry Principles

| Synthetic Strategy | Key Features | Green Chemistry Advantages |

|---|---|---|

| Biocatalytic Reduction of Ketone | Use of enzymes (carbonyl reductase), aqueous media, cofactor regeneration. nih.govresearchgate.net | High selectivity, mild reaction conditions, reduces hazardous waste, use of benign solvents (water). nih.gov |

| Chemical Ring-Opening of Epoxide | Use of (R)-epichlorohydrin and a cyanide source in a water/alcohol mix. google.com | High atom economy (addition reaction), use of less hazardous solvents compared to alternatives. google.comrsc.org |

Mechanistic Insights and Reaction Kinetics of R 4 Chloro 3 Hydroxybutyronitrile Synthesis

Understanding Stereochemical Control and Chirality Induction

The cornerstone of synthesizing (R)-4-chloro-3-hydroxybutyronitrile lies in the precise control of the stereochemistry at the C3 position. This is achieved through enantioselective transformations that favor the formation of the (R)-enantiomer over its (S)-counterpart. Both enzymatic and non-enzymatic catalytic systems have been developed to this end, each with unique mechanistic features that dictate their stereoselectivity.

Detailed Mechanistic Elucidation of Enantioselective Transformations

Biocatalytic Approaches:

Enzymes, with their inherently chiral active sites, are highly effective in catalyzing enantioselective reactions. A notable biocatalytic route to this compound involves the kinetic resolution of a racemic mixture or the asymmetric reduction of a prochiral precursor.

One innovative approach utilizes a halohydrin dehalogenase (HHDH) . These enzymes catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides. nih.gov In the context of this compound synthesis, the process can involve the enantioselective ring-opening of an epoxide with a cyanide nucleophile. The stereochemical outcome is dictated by the specific HHDH used, with some exhibiting high R-selectivity. The mechanism involves the precise positioning of the substrate and nucleophile within the enzyme's active site, facilitated by specific amino acid residues. For instance, studies on HHDH from Agrobacterium radiobacter AD1 (HheC) have shown that mutations in the active site can invert or enhance enantioselectivity. nih.gov

Another significant biocatalytic method is the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE), a prochiral ketone, to the corresponding (R)-ethyl-4-chloro-3-hydroxybutyrate, a precursor to the target nitrile. This reduction is often carried out using carbonyl reductases (KREDs) or whole-cell biocatalysts containing these enzymes. rsc.orgnih.govalmacgroup.com The stereoselectivity arises from the specific binding of the ketone in the active site of the reductase, which orients the carbonyl group for hydride attack from one specific face. The hydride is typically delivered from a cofactor, such as NADPH. The enzyme's active site architecture, including the nature of the amino acid residues surrounding the substrate binding pocket, dictates which face of the ketone is exposed to the hydride, thus determining the stereochemistry of the resulting alcohol.

A unique enzymatic strategy involves the use of aldoxime dehydratases . These heme-containing enzymes can catalyze the dehydration of aldoximes to nitriles. A chemoenzymatic strategy has been developed where an aldehyde is first converted to an aldoxime, which is then enantioselectively dehydrated by an aldoxime dehydratase to yield the chiral nitrile. acs.org The crystal structure of aldoxime dehydratase reveals a catalytic mechanism where the substrate directly binds to the heme iron, and specific residues like Ser219 and His320 play crucial roles in catalysis through hydrogen bonding and acid-base catalysis. researchgate.net

Organocatalytic and Chemical Approaches:

While biocatalysis offers high enantioselectivity, organocatalysis and traditional chemical methods also provide viable routes. The asymmetric cyanation of aldehydes is a key reaction in this domain. Chiral organocatalysts, such as those derived from Cinchona alkaloids , have been successfully employed. researchgate.netdovepress.comrsc.orgrsc.org These catalysts typically function as bifunctional entities. The tertiary amine of the quinuclidine (B89598) core can act as a Brønsted base to deprotonate a cyanide source, while the hydroxyl group can act as a hydrogen bond donor to activate the aldehyde electrophile. The chiral scaffold of the alkaloid creates a specific spatial arrangement in the transition state, directing the nucleophilic attack of the cyanide to one face of the aldehyde, thereby inducing enantioselectivity. rsc.orgresearchgate.net

Metal-based catalysts have also been explored. For instance, chiral lanthanide-transition metal clusters have been shown to catalyze the asymmetric cyanosilylation of aldehydes. acs.org These bifunctional catalysts possess both Lewis acidic and Lewis basic sites that simultaneously activate the aldehyde and the cyanide source, respectively. The chiral ligands on the metal cluster create a chiral pocket that dictates the stereochemical outcome of the reaction.

Kinetic Modeling and Analysis of Asymmetric Processes

Understanding the kinetics of these enantioselective syntheses is crucial for process optimization and scale-up. Kinetic modeling allows for the quantification of reaction rates, substrate and product inhibition, and the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction rate (Vmax) for both enantiomers in a resolution process.

For enzymatic reactions, progress curve analysis is a powerful tool for kinetic modeling. nih.gov By continuously monitoring the reaction progress, one can extract kinetic parameters for both the desired (R)-enantiomer and the undesired (S)-enantiomer in a kinetic resolution. This data is essential for determining the enantiomeric ratio (E-value), a measure of the enzyme's selectivity. For example, in the kinetic resolution of mandelic acids, kinetic modeling revealed the values for Km and Vmax for both enantiomers, providing a quantitative measure of the enzyme's preference. researchgate.net

In the context of producing chiral chlorohydrins, bienzymatic cascade reactions have been designed and optimized. nih.govacs.org Kinetic analysis of such cascades, involving ene-reductases (EREDs) and alcohol dehydrogenases (ADHs), is complex but essential for understanding the interplay between the two enzymatic steps and for maximizing the yield and enantiomeric excess of the final product.

While detailed kinetic models specifically for the synthesis of this compound are not extensively reported in publicly available literature, the principles derived from studies on similar systems are directly applicable. Such models would typically account for substrate concentration, enzyme concentration, product inhibition, and potential enzyme deactivation over time.

Catalyst Design and Engineering for Enhanced Selectivity and Activity

The performance of both biocatalysts and chemical catalysts can be significantly improved through rational design and directed evolution strategies. These approaches aim to enhance catalytic activity, enantioselectivity, and stability.

Rational Design and Directed Evolution of Biocatalysts

Rational Design:

Rational design of enzymes involves making specific changes to the enzyme's structure based on a detailed understanding of its mechanism and structure-function relationships. dovepress.com This often involves site-directed mutagenesis to alter key amino acid residues in the active site. For instance, in the case of halohydrin dehalogenases, mutations in the active site have been shown to switch the enantioselectivity from (R) to (S) or to enhance the existing selectivity. nih.govacs.org Engineering of conserved sequence motifs in HheC has been shown to simultaneously enhance activity, stability, and enantioselectivity. Similarly, the redesign of the active-site loop dynamics of a carbonyl reductase has been used to improve the stereoselectivity for the synthesis of bulky chiral alcohols. nih.gov

Directed Evolution:

Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. rsc.orgrsc.org This involves creating a large library of enzyme variants through random mutagenesis, followed by screening for improved performance. This technique has been successfully applied to improve the activity and enantioselectivity of various enzymes used in the synthesis of chiral compounds. For example, directed evolution of halohydrin dehalogenases has been used to generate variants with improved enantioselectivity for the production of chiral epoxides. nih.govrug.nl Iterative saturation mutagenesis (ISM) is a powerful directed evolution strategy that has been used to explore the enantioselective mechanism of HheC. nih.gov

Structure-Activity Relationship Studies for Chiral Ligands and Organocatalysts

For non-biocatalytic systems, understanding the relationship between the structure of the chiral ligand or organocatalyst and its catalytic performance (activity and enantioselectivity) is key to designing more effective catalysts.

In the case of Cinchona alkaloid-derived catalysts , extensive structure-activity relationship (SAR) studies have been conducted. researchgate.netacs.org These studies have revealed that modifications to the C9 hydroxyl group and the quinuclidine nitrogen can have a significant impact on the catalyst's performance. For example, introducing bulky substituents at the C9 position can create a more defined chiral environment, leading to higher enantioselectivity. The basicity of the quinuclidine nitrogen is also a crucial factor, as it influences the deprotonation of the nucleophile. dovepress.com

For metal-based catalysts, the nature of the chiral ligand is paramount. The electronic and steric properties of the ligand, as well as its coordination geometry with the metal center, all play a role in determining the outcome of the catalytic reaction. While specific SAR studies for the synthesis of this compound are not widely available, the principles established from studies on similar asymmetric transformations, such as asymmetric cyanation reactions, provide valuable guidance for catalyst design. acs.org

Interactive Data Table: Key Catalytic Systems for Chiral Chlorohydrin and Cyanohydrin Synthesis

| Catalyst Type | Substrate | Product | Key Features |

| Halohydrin Dehalogenase (HheC) | Racemic halohydrins/epoxides | Enantioenriched epoxides/β-substituted alcohols | High enantioselectivity, can be engineered for improved properties. |

| Carbonyl Reductase (KRED) | Prochiral halo-ketones | Chiral halo-alcohols | High stereoselectivity, often used in whole-cell systems. |

| Aldoxime Dehydratase | Aldoximes | Chiral nitriles | Heme-containing enzyme, offers a cyanide-free route. |

| Cinchona Alkaloid Organocatalyst | Aldehydes + Cyanide source | Chiral cyanohydrins | Bifunctional catalysis, readily available chiral scaffold. |

| Chiral Metal Clusters | Aldehydes + Silyl cyanide | Chiral silyl-protected cyanohydrins | Synergistic Lewis acid/base catalysis. |

Applications of R 4 Chloro 3 Hydroxybutyronitrile in the Synthesis of Chiral Pharmaceuticals and Bioactive Compounds

A Key Precursor in the Synthesis of L-Carnitine and its Analogs

One of the most prominent applications of (R)-4-chloro-3-hydroxybutyronitrile is its role as a starting material in the synthesis of L-carnitine. google.comnih.gov L-carnitine is a vital nutrient involved in fatty acid metabolism and energy production in the body. wikipedia.orgnih.gov The compound also serves as a precursor for various γ-amino-β-hydroxybutyric acid (GABOB) derivatives, which exhibit a range of biological activities. google.comresearchgate.net

Multi-Step Synthetic Pathways from this compound

The synthesis of L-carnitine from this compound involves a series of chemical transformations. A common pathway begins with the reaction of (R)-epichlorohydrin with a cyanide source, such as potassium or sodium cyanide, under weakly basic conditions to yield this compound. google.com This intermediate is then subjected to a sequence of reactions to introduce the amine functionality and convert the nitrile group to a carboxylic acid, ultimately forming L-carnitine. google.com

A generalized synthetic scheme is presented below:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | (R)-Epichlorohydrin | KCN or NaCN, weak base | This compound |

| 2 | This compound | Trimethylamine (B31210) | L-Carnitine nitrile halide |

| 3 | L-Carnitine nitrile halide | Acid or base hydrolysis | L-Carnitine |

Quaternization Reactions for the Formation of L-Carnitine Nitrile Halides

A critical step in the synthesis of L-carnitine from this compound is the quaternization of the amine. google.com This reaction involves treating the intermediate with trimethylamine. The trimethylamine acts as a nucleophile, displacing the chlorine atom to form a quaternary ammonium (B1175870) salt, specifically the L-carnitine nitrile halide. google.com This transformation is a key step in building the final carnitine structure.

Synthesis of Related γ-Amino-β-hydroxybutyric Acid Derivatives

Beyond L-carnitine, this compound is a valuable starting material for synthesizing various γ-amino-β-hydroxybutyric acid (GABOB) derivatives. google.comresearchgate.net GABOB and its analogs are known for their neuromodulatory, antiepileptic, and hypotensive properties. google.comresearchgate.net The synthesis of (R)-GABOB from this compound can be achieved by reacting the starting material with ammonia, followed by hydrolysis of the nitrile group to a carboxylic acid. google.com This provides a stereospecific route to the desired (R)-isomer. researchgate.net

A Versatile Chiral Building Block in Complex Organic Synthesis

The utility of this compound extends far beyond the synthesis of L-carnitine and GABOB. Its unique combination of functional groups and defined stereochemistry makes it a highly sought-after chiral building block for constructing a wide array of complex organic molecules. chemimpex.com

Access to Enantiopure γ-Lactones, Chiral Epoxides, and Other Heterocycles

The reactive nature of this compound allows for its conversion into other valuable chiral synthons. For instance, intramolecular cyclization can lead to the formation of enantiopure γ-lactones. Furthermore, the hydroxyl and chloro groups can be manipulated to generate chiral epoxides, which are versatile intermediates for introducing stereocenters in a molecule. The nitrile group can also participate in various transformations to create diverse heterocyclic systems.

A Strategic Intermediate in the Synthesis of Diverse Chiral Pharmaceutical Intermediates

The importance of this compound is underscored by its application in the synthesis of key intermediates for various pharmaceuticals. For example, its enantiomer, (S)-4-chloro-3-hydroxybutyronitrile, is used in the preparation of precursors for atorvastatin (B1662188), a widely prescribed cholesterol-lowering drug. nih.govcymitquimica.com It is also utilized in the synthesis of hydroxypyrrolidinones, which serve as precursors for carbapenem (B1253116) antibiotics. cymitquimica.comchemicalbook.com

The table below highlights some of the key chiral intermediates and final products synthesized from (R)- or (S)-4-chloro-3-hydroxybutyronitrile.

| Starting Material | Key Intermediate/Final Product | Therapeutic Area/Application |

| This compound | L-Carnitine | Nutritional supplement, metabolic disorders |

| This compound | (R)-γ-Amino-β-hydroxybutyric acid (GABOB) | Neuromodulator, antiepileptic |

| (S)-4-Chloro-3-hydroxybutyronitrile | Atorvastatin precursor | Cholesterol-lowering |

| (S)-4-Chloro-3-hydroxybutyronitrile | Hydroxypyrrolidinone | Carbapenem antibiotic precursor |

Advanced Analytical and Characterization Methodologies for Enantiopurity Assessment

Chiral Chromatography Techniques for Enantiomeric Excess Determination (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

The determination of enantiomeric excess (ee) for chiral compounds like (R)-4-Chloro-3-hydroxybutyronitrile is most commonly and accurately achieved through chiral chromatography. heraldopenaccess.us Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques capable of separating enantiomers, allowing for their precise quantification.

Gas Chromatography (GC): Chiral GC is a well-established method for the enantioselective analysis of volatile compounds. For butyronitrile (B89842) derivatives, analysis often involves the use of a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. Cyclodextrin-based columns are particularly effective. For instance, in the analysis of the related compound ethyl-4-chloro-3-hydroxybutyrate, a Chiraldex G-TA (trifluoroacetylated gamma-cyclodextrin) stationary phase has demonstrated successful enantiomeric separation. nih.gov In the synthesis of the (S)-enantiomer, GC analysis confirmed an optical purity of 99.3% ee, highlighting the method's precision for high-purity samples. chemicalbook.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used technique for enantiomeric excess determination. uma.es The separation can be performed using a chiral stationary phase (CSP) with a non-chiral mobile phase or, less commonly, by using a chiral mobile phase additive with an achiral column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently employed for a broad range of chiral compounds. nih.gov For example, columns like Chiralpak® AD-RH (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® OJ-RH (cellulose tris(4-methylbenzoate)) are used under reverse-phase conditions, which are compatible with mass spectrometry (MS) detection. nih.gov The determination of ee is generally performed using standard UV or fluorescence detectors. heraldopenaccess.us

The general approach involves developing a method that achieves baseline separation of the (R)- and (S)-enantiomers. The enantiomeric excess is then calculated from the peak areas of the two enantiomers using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100.

| Technique | Chiral Stationary Phase (CSP) / Column | Typical Mobile Phase / Conditions | Detector | Application Notes |

|---|---|---|---|---|

| Gas Chromatography (GC) | Chiraldex G-TA (trifluoroacetylated gamma-cyclodextrin) | Helium carrier gas; Isothermal (e.g., 120°C) | FID | Effective for separating enantiomers of related esters like ethyl-4-chloro-3-hydroxybutyrate. nih.gov GC analysis is used to confirm high optical purity (e.g., >99% ee). chemicalbook.com |

| High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based (e.g., Chiralpak® series) | Hexane/Ethanol (B145695)/Isopropanol (Normal Phase) or Acetonitrile/Water (Reverse Phase) | UV, CD | Widely applicable for chiral synthons. nih.gov Can be coupled with chiroptical detectors like Circular Dichroism (CD) for enhanced specificity. heraldopenaccess.usuma.es |

Spectroscopic Methods for Absolute and Relative Stereochemical Assignment

While chromatography separates and quantifies enantiomers, spectroscopic techniques are vital for assigning the absolute and relative stereochemistry.

Polarimetry: This classical technique measures the rotation of plane-polarized light as it passes through a sample of a chiral compound. The specific rotation ([α]) is a characteristic physical property of a chiral molecule. For this compound, a positive optical rotation is observed. While the exact value can vary slightly with measurement conditions, it serves as a rapid and essential screening tool to confirm the correct enantiomer is present. However, the magnitude of rotation is not directly proportional to enantiomeric excess for all compounds and can be influenced by impurities, making chromatography the gold standard for ee determination.

| Source | Reported Specific Rotation ([α]) | Conditions |

|---|---|---|

| Sigma-Aldrich | +11.0° | 25°C, neat |

| TCI Chemicals | +12.0 to +14.0° | neat |

| Avantor | +13° | 20°C, neat |

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. It is a powerful tool for stereochemical analysis. When coupled with HPLC (HPLC-CD), it can not only quantify the ee but also help in determining the elution order of enantiomers without needing pure standards of each. uma.esnih.gov The sign of the CD signal (positive or negative) can often be correlated to the absolute configuration (R or S) of the molecule, sometimes with the aid of computational models. nih.gov For example, studies on similar chiral molecules have shown that the enantiomers produce mirror-image CD spectra, allowing for unambiguous identification. nih.gov

Orthogonal Purity Assessment Techniques for High-Quality Research Materials

For high-quality research and pharmaceutical applications, relying on a single analytical method is insufficient to guarantee the purity of this compound. An orthogonal purity assessment, which involves using multiple analytical techniques based on different chemical and physical principles, is essential. chemicalbook.com This approach provides a more comprehensive purity profile and reduces the risk of undetected impurities.

A typical orthogonal approach for this compound would include:

Chiral GC or HPLC: To determine the enantiomeric excess and identify any isomeric impurities. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities that might not be visible by chromatography.

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Polarimetry: As a quick check to confirm the identity of the enantiomer (i.e., positive rotation for the R-enantiomer). sigmaaldrich.comsigmaaldrich.com

Process Development and Industrial Scale Up Considerations for R 4 Chloro 3 Hydroxybutyronitrile Production

Optimization of Reaction Parameters for Large-Scale Manufacturing Efficiency and Yield

The transition from a laboratory-scale chemical synthesis to a large-scale industrial process necessitates a thorough understanding and optimization of all reaction parameters to ensure safety, reproducibility, and economic viability. mt.com For the production of (R)-4-chloro-3-hydroxybutyronitrile, a key focus is on maximizing yield and throughput while maintaining high enantiomeric purity.

One common synthetic route involves the reaction of epichlorohydrin (B41342) with a cyanide source. google.com The optimization of this reaction for industrial-scale manufacturing involves several critical parameters:

Temperature: The reaction temperature must be carefully controlled. An optimal temperature of around 5°C has been identified to favor the desired product formation. google.com Higher temperatures can lead to side reactions and decomposition of the product.

Reaction Time: The duration of the reaction is another important factor. Reaction times are typically in the range of 1.5 to 4 hours to ensure complete conversion of the starting materials. google.com

Catalyst: The choice of catalyst can significantly influence the reaction rate and selectivity. While various catalysts can be employed, their selection for large-scale production will also depend on cost, availability, and ease of separation from the reaction mixture.

To systematically determine the optimal conditions, statistical methods like Design of Experiments (DoE) are often employed. nih.gov DoE allows for the simultaneous investigation of multiple variables, leading to a more efficient optimization process compared to traditional one-factor-at-a-time (OFAT) approaches. nih.gov

The table below summarizes the optimized reaction parameters for a high-yield synthesis of this compound from epichlorohydrin and a cyanide source. google.com

| Parameter | Optimal Range/Value |

| pH | 8.0 - 10.0 |

| Temperature | ~5°C |

| Reaction Time | 1.5 - 4 hours |

| Reactants | Epichlorohydrin, Potassium Cyanide or Sodium Cyanide |

| Solvent | Mixture of water and alcohol |

This table presents optimized reaction parameters for the synthesis of this compound based on a patent for a high-yield production method. google.com

Techno-Economic Feasibility Studies and Cost-Benefit Analysis of Competing Synthetic Routes

Several synthetic pathways to this compound exist, and a thorough techno-economic analysis is essential to select the most viable route for industrial production. This analysis considers not only the chemical yield but also factors such as raw material costs, energy consumption, capital investment, and operational complexity.

Two prominent methods for synthesizing 4-chloro-3-hydroxybutyronitrile (B93200) are the sodium cyanide method and the hydrocyanic acid-sodium sulfate (B86663) method. google.com However, both of these traditional routes have notable drawbacks, including low yields and the generation of significant amounts of cyanide-containing wastewater and sodium sulfate byproducts, which pose considerable treatment challenges. google.com

A more recent and improved method involves the direct reaction of epichlorohydrin with hydrocyanic acid in the presence of a basic catalyst. google.com This approach offers several advantages, including:

Higher Yields: Reported yields for this method can reach up to 93.06%. google.com

Reduced Waste: This process avoids the generation of cyanide wastewater and sodium sulfate byproducts, simplifying the purification process and reducing the environmental burden. google.com

A comparative cost-benefit analysis of these routes would involve evaluating the following:

Raw Material Costs: The price and availability of epichlorohydrin, cyanide sources (sodium cyanide vs. hydrocyanic acid), and catalysts.

Process Efficiency: Comparing the yields and throughput of each method.

Waste Treatment Costs: The significant expense associated with treating cyanide-containing wastewater in the traditional routes.

Capital Expenditure: The cost of equipment required for each process, including reactors, purification columns, and waste treatment facilities.

The table below provides a qualitative comparison of different synthetic routes.

| Synthetic Route | Advantages | Disadvantages |

| Sodium Cyanide Method | Utilizes a readily available cyanide source. | Generates significant cyanide wastewater and sodium sulfate byproduct; lower yields. google.com |

| Hydrocyanic Acid-Sodium Sulfate Method | Also produces substantial waste streams and suffers from lower efficiency. google.com | |

| Direct Hydrocyanic Acid Method | High yield (up to 93.06%); avoids cyanide wastewater and sodium sulfate byproduct; simplified purification; lower cost. google.com | Requires careful handling of highly toxic hydrocyanic acid. |

| Biocatalytic Routes | High stereoselectivity; mild reaction conditions. | May have lower catalytic efficiency and be less suitable for large-scale industrial applications at present. researchgate.net |

This table offers a comparative overview of different synthetic pathways to this compound, highlighting their key advantages and disadvantages.

Environmental Impact Assessment and Sustainability Metrics of Production Processes

The environmental impact of chemical manufacturing is a growing concern, and sustainable practices are becoming increasingly important. An environmental impact assessment (EIA) for the production of this compound would evaluate various factors throughout the product life cycle.

Key sustainability metrics to consider include:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. A higher atom economy indicates a more sustainable process with less waste generation.

E-Factor (Environmental Factor): This metric, introduced by Roger Sheldon, quantifies the amount of waste produced per unit of product. A lower E-factor signifies a more environmentally friendly process.

Process Mass Intensity (PMI): This metric, often used in the pharmaceutical industry, considers the total mass of materials (raw materials, solvents, process water, etc.) used to produce a certain mass of the final product. A lower PMI is indicative of a more sustainable and efficient process.

The shift from traditional cyanide-based routes to the direct hydrocyanic acid method for synthesizing this compound represents a significant improvement in sustainability. google.com The elimination of large volumes of hazardous wastewater directly contributes to a lower E-factor and a more favorable environmental profile. google.com

Further improvements in sustainability can be achieved through:

Solvent Selection: Prioritizing the use of greener, less toxic, and recyclable solvents.

Energy Efficiency: Optimizing reaction conditions to minimize energy consumption.

Waste Minimization and Recycling: Implementing strategies to reduce waste at the source and exploring options for recycling unreacted materials and catalysts. google.com

Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product or process from cradle to grave. mdpi.com An LCA of this compound production would consider the environmental burdens associated with raw material extraction, chemical synthesis, purification, and waste disposal.

The table below outlines key sustainability metrics and their implications for the production of this compound.

| Sustainability Metric | Description | Implication for this compound Production |

| Atom Economy | Measures the efficiency of incorporating reactant atoms into the final product. | Higher for routes with fewer byproducts. |

| E-Factor | The ratio of the mass of waste to the mass of product. | Significantly lower for the direct hydrocyanic acid method compared to traditional routes. google.com |

| Process Mass Intensity (PMI) | The total mass of input materials per mass of product. | A lower PMI indicates a more resource-efficient process. |

This table highlights key sustainability metrics relevant to the chemical synthesis of this compound and their significance in evaluating the environmental performance of different production methods.

Future Directions and Emerging Research Areas Pertaining to R 4 Chloro 3 Hydroxybutyronitrile

Discovery and Engineering of Novel Biocatalysts for Sustainable and Efficient Production

The quest for greener and more efficient synthetic routes to (R)-4-chloro-3-hydroxybutyronitrile has led to a significant focus on biocatalysis. Enzymes, with their high stereoselectivity and operation under mild conditions, offer a powerful alternative to traditional chemical methods. jocpr.comnih.govnih.gov

Recent research has concentrated on the discovery and engineering of novel enzymes, particularly alcohol dehydrogenases (ADHs) and carbonyl reductases, for the asymmetric reduction of the precursor ethyl 4-chloro-3-oxobutanoate (COBE). nih.govresearchgate.netrsc.org For instance, a robust carbonyl reductase from Burkholderia gladioli, designated as BgADH3, has shown excellent activity and enantioselectivity in producing (R)-ethyl-4-chloro-3-hydroxybutyrate ((R)-CHBE), a closely related precursor. researchgate.net To overcome challenges like low catalytic efficiency, researchers are employing protein engineering strategies. One study successfully enhanced the catalytic efficiency of an alcohol dehydrogenase, LCRIII, by modifying its active center, substrate channel, and distal hotspots, resulting in a significant increase in enzyme activity and paving the way for industrial-scale production. nih.gov

Another innovative biocatalytic approach involves the use of aldoxime dehydratase. Through site-saturated mutagenesis, a biocatalyst was developed for the selective ring scission of (±)-5-(chloromethyl)-4, 5-dihydroisoxazole to yield this compound with high enantiomeric excess. researchgate.net These advancements in enzyme discovery and engineering are pivotal for developing sustainable and economically viable processes for the production of this crucial chiral intermediate. jocpr.commdpi.com

Table 1: Engineered Biocatalysts for this compound Precursor Synthesis

| Enzyme | Source Organism | Engineering Strategy | Key Improvement | Reference |

| Alcohol Dehydrogenase LCRIII | Not Specified | Active center, substrate channel, and distal hotspot modification | 4.55-fold increase in specific enzyme activity | nih.gov |

| Carbonyl Reductase BgADH3 | Burkholderia gladioli | Co-expression with glucose dehydrogenase for cofactor regeneration | High space-time yield in a biphasic system | researchgate.net |

| Aldoxime Dehydratase | Pseudomonas | Site-saturated mutagenesis | High enantiomeric excess (90% ee) for this compound | researchgate.net |

Integration of Continuous Flow Chemistry Methodologies in Asymmetric Synthesis

Continuous flow chemistry is emerging as a transformative technology in chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for seamless multi-step reactions. flinders.edu.auscielo.brrsc.org The integration of continuous flow methodologies into the asymmetric synthesis of chiral compounds like this compound and its derivatives is a significant area of future research.

Flow chemistry facilitates the use of heterogeneous catalysts in packed-bed reactors, enabling easy separation and reuse of the catalyst, which is crucial for sustainable and cost-effective processes. nih.gov This approach has been successfully demonstrated in the multi-step synthesis of various active pharmaceutical ingredients (APIs). nih.govmdpi.com For instance, a telescoped continuous flow process was developed for the synthesis of a racemic precursor to goniothalamin, achieving high productivity. nih.gov Furthermore, an asymmetric Brown allylation was successfully performed under continuous flow, yielding a chiral intermediate with high enantiomeric excess. nih.gov

The combination of biocatalysis and flow chemistry presents a particularly powerful synergy. A chemo-biocatalytic, fully continuous-flow synthesis of cyproterone (B1669671) acetate (B1210297) has been achieved, integrating an engineered enzyme-catalyzed step with several chemical transformations without intermediate purification. nih.gov This highlights the potential for developing highly efficient and integrated processes for the production of complex chiral molecules derived from the this compound scaffold.

Application of Chemoinformatics and Computational Chemistry for Catalyst Discovery and Process Design

The discovery and optimization of catalysts for asymmetric synthesis can be a time-consuming and resource-intensive process. digitellinc.com Chemoinformatics and computational chemistry are increasingly being employed to accelerate this process by providing powerful tools for catalyst design and reaction modeling. nih.gov

Machine learning algorithms and quantitative structure-activity relationship (QSAR) models can be used to predict the enantioselectivity of catalysts, guiding the selection of the most promising candidates for experimental validation. chem-station.comdigitellinc.comillinois.edu This chemoinformatics-guided workflow involves creating large in-silico libraries of potential catalysts, calculating their molecular descriptors, and using machine learning to build predictive models based on experimental data. chem-station.comillinois.edu This approach has been successfully applied to discover novel chiral catalysts for various reactions. chem-station.com

Computational chemistry, particularly through methods like density functional theory (DFT), allows for the detailed study of reaction mechanisms and transition states. chem-station.com This understanding can aid in the rational design of more efficient catalysts and the optimization of reaction conditions. The integration of these computational tools into the design of synthetic routes for this compound and its derivatives will be instrumental in developing more efficient and selective catalytic systems.

Exploration of Novel Pharmaceutical and Agrochemical Targets Requiring the this compound Scaffold

The this compound scaffold is a valuable chiral building block for the synthesis of a variety of biologically active molecules. researchgate.netgoogle.com Its utility as a synthetic intermediate for pharmaceuticals and agrochemicals continues to drive research into new applications. google.com

This compound is a known precursor for the synthesis of (R)-carnitine and (R)-4-amino-3-hydroxybutyric acid, which have applications in medicine. google.com The exploration of novel targets is an active area of research. The unique stereochemistry and functionality of the this compound scaffold make it an attractive starting point for the design and synthesis of new drug candidates and agrochemicals. For example, the development of new herbicidal compounds often relies on the synthesis of chiral molecules to achieve high efficacy and selectivity. rsc.org

The design of novel scaffolds by combining known pharmacophores is a strategy used in drug discovery. nih.gov The this compound core can be incorporated into larger, more complex molecules to explore new chemical space and identify compounds with novel biological activities. As our understanding of biological targets and disease pathways grows, the demand for versatile chiral building blocks like this compound is expected to increase, fueling further exploration of its synthetic potential.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (R)-4-Chloro-3-hydroxybutyronitrile, and how do their yields and enantioselectivity compare?

- Methodological Answer : Two primary routes are documented:

- Chemical Synthesis : Involves reacting epichlorohydrin with cyanide at pH 7–8, followed by HCl treatment in alcoholic solvents. This method achieves moderate yields but is limited by a theoretical maximum of 50% enantiomeric excess (ee) due to kinetic resolution .

- Enzymatic Synthesis : Halohydrin dehalogenases (HHDHs), such as HheC from Agrobacterium radiobacter AD1 (mutant W249F), catalyze a one-pot dehalogenation-cyanation sequence. Optimized conditions (pH 8.5, 30°C, 20 mol% NaCN) yield 86% isolated product with 97.5% ee, surpassing traditional methods .

Q. How can researchers optimize reaction conditions for enzymatic synthesis using halohydrin dehalogenases?

- Methodological Answer : Key parameters include:

- Enzyme Engineering : Directed evolution (e.g., W249F mutation in HheC) enhances activity and stereoselectivity .

- Substrate Ratio : A 1.2:1 molar ratio of epichlorohydrin to NaCN minimizes side reactions .

- pH and Temperature : pH 8.5 and 30°C balance enzyme stability and reaction efficiency .

- Scale-Up : Batch feeding of NaCN prevents substrate inhibition in gram-scale syntheses .

Advanced Research Questions

Q. What strategies overcome substrate limitations in HHDH-catalyzed synthesis of this compound?

- Methodological Answer :

- Enzyme Screening : HHDH variants like HheC show higher activity compared to HheTM, which exhibits <5% relative activity toward this substrate .

- Kinetic Analysis : Measure and to identify bottlenecks. For example, HheTM has and for (S)-epichlorohydrin, suggesting competitive inhibition in mixed enantiomer systems .

- Solvent Engineering : Polar aprotic solvents (e.g., DMSO) improve substrate solubility without denaturing enzymes .

Q. How do analytical techniques validate enantiomeric excess (ee) in synthesized this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane:isopropanol (90:10) mobile phase. Validate via comparison to authentic standards .

- Specific Rotation : Measure optical rotation () and cross-reference with literature to confirm configuration .

- NMR Chiral Shift Reagents : Europium-based reagents resolve enantiomers in -NMR spectra .

Q. What contradictions exist in reported enzymatic activities of HHDHs, and how can they be resolved?

- Methodological Answer :

- Discrepancy : HheC achieves >95% ee, while HheTM shows negligible activity toward 4-chloro-3-hydroxybutyronitrile .

- Resolution : Conduct comparative studies using standardized substrates (e.g., (R)- vs. (S)-epichlorohydrin) and kinetic assays. Mutagenesis targeting substrate-binding pockets (e.g., W249 in HheC) can enhance compatibility .

Q. How do computational methods aid in understanding stereoselectivity and reaction mechanisms?

- Methodological Answer :

- Docking Simulations : Model substrate-enzyme interactions to predict binding poses and stereochemical outcomes. For HheC, the W249F mutation enlarges the active site, accommodating bulkier substrates .

- Density Functional Theory (DFT) : Calculate transition-state energies to rationalize enantioselectivity in chemical syntheses (e.g., Salen-catalyzed HKR) .

Q. What are critical handling considerations for this compound in prolonged experiments?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。